molecular formula C10H9NaO4 B6185337 sodium 2-(oxetan-3-yloxy)benzoate CAS No. 2624126-24-3

sodium 2-(oxetan-3-yloxy)benzoate

Cat. No.: B6185337
CAS No.: 2624126-24-3
M. Wt: 216.17 g/mol
InChI Key: MCLUHELKQGBKQY-UHFFFAOYSA-M
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Description

Sodium 2-(oxetan-3-yloxy)benzoate is a sodium salt derivative of benzoic acid, featuring an oxetane ring substituent at the 2-position of the aromatic ring. The oxetane moiety (a four-membered cyclic ether) introduces unique steric and electronic properties, distinguishing it from conventional benzoates. This compound is hypothesized to exhibit enhanced solubility in polar solvents due to its ionic sodium carboxylate group, while the oxetane ring may confer improved stability and bioavailability compared to linear alkyl or aryl substituents .

Properties

CAS No.

2624126-24-3

Molecular Formula

C10H9NaO4

Molecular Weight

216.17 g/mol

IUPAC Name

sodium;2-(oxetan-3-yloxy)benzoate

InChI

InChI=1S/C10H10O4.Na/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1

InChI Key

MCLUHELKQGBKQY-UHFFFAOYSA-M

Canonical SMILES

C1C(CO1)OC2=CC=CC=C2C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(oxetan-3-yloxy)benzoate typically involves the following steps:

    Formation of 2-(oxetan-3-yloxy)benzoic acid: This can be achieved through the reaction of 2-hydroxybenzoic acid (salicylic acid) with oxetane in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

    Conversion to Sodium Salt: The resulting 2-(oxetan-3-yloxy)benzoic acid is then neutralized with sodium hydroxide to form sodium 2-(oxetan-3-yloxy)benzoate.

Industrial Production Methods: Industrial production of sodium 2-(oxetan-3-yloxy)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically obtained as a powder and is stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Sodium 2-(oxetan-3-yloxy)benzoate is used as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives through ring-opening and substitution reactions .

Biology and Medicine: The compound is studied for its potential biological activity. The oxetane ring is known to enhance the stability and bioavailability of pharmaceutical compounds, making sodium 2-(oxetan-3-yloxy)benzoate a candidate for drug development .

Industry: In the industrial sector, sodium 2-(oxetan-3-yloxy)benzoate is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .

Mechanism of Action

The mechanism of action of sodium 2-(oxetan-3-yloxy)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoates

Structural and Functional Group Analysis

Key Compounds:
  • Methyl Benzoate (CAS 93-58-3): Methyl ester of benzoic acid.
  • Isopropyl Benzoate (CAS 939-48-0): Branched alkyl ester.
  • Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate : A sodium salt with trihydroxybenzoyl and acetate groups .
Structural Differences:
Compound Substituent(s) Key Functional Groups
Sodium 2-(oxetan-3-yloxy)benzoate Oxetane ring at 2-position Sodium carboxylate, cyclic ether
Sodium Benzoate None Sodium carboxylate
Methyl Benzoate Methyl ester at carboxyl group Ester, aromatic ring
Isopropyl Benzoate Branched isopropyl ester Ester, hydrophobic alkyl chain
Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate Trihydroxybenzoyl and acetate Sodium carboxylate, polyphenolic

Physicochemical Properties

Solubility and Stability:
  • Sodium 2-(oxetan-3-yloxy)benzoate : Predicted to have high water solubility due to the ionic carboxylate group. The oxetane ring may reduce hydrolysis susceptibility compared to esters (e.g., methyl benzoate) .
  • Sodium Benzoate : Highly water-soluble (≈62 g/100 mL at 20°C) but prone to precipitation under acidic conditions.
  • Alkyl Benzoates (e.g., Methyl/Isopropyl) : Lipophilic, with low water solubility (<0.1 g/100 mL) .
Thermal Stability:
  • Oxetane-containing compounds generally exhibit higher thermal stability than linear ethers or esters due to ring strain reduction. This may make sodium 2-(oxetan-3-yloxy)benzoate more suitable for high-temperature industrial processes compared to methyl benzoate .

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